molecular formula C15H16N2O3S2 B2362715 N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide CAS No. 941873-68-3

N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2362715
CAS No.: 941873-68-3
M. Wt: 336.42
InChI Key: UCJGEHDZSOJOPP-UHFFFAOYSA-N
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Description

“N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide” is a compound that has been mentioned in the context of the synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides . The synthesis of these compounds involves a p-methoxybenzyl (PMB) protection/deprotection strategy .


Synthesis Analysis

The synthesis of phenoxy substituted 4-chloro-N-(aryl/alkyl)thiophene-2-sulfonamides, which may be related to the compound , involves a PMB protection/deprotection strategy . Nucleophilic displacement of PMB protected 4,5-dichloro-N-(aryl/alkyl)-thiophene-2-sulfonamides was carried out with different phenols under mild basic conditions . Reaction times of 3-6 hours and overall yields of 78-98% were achieved with the PMB group in place compared to no reaction without this protecting group .

Scientific Research Applications

Facile Synthesis and Biological Applications

A study by Noreen et al. (2017) detailed a convenient approach for synthesizing thiophene sulfonamide derivatives via Suzuki cross-coupling reaction. These compounds, including 5-Phenylthiophene-2-sulfonamide, demonstrated potent urease inhibition activity, suggesting potential applications in medicinal chemistry for designing urease inhibitors. Additionally, the compounds exhibited significant antibacterial and hemolytic activities, highlighting their potential as antibacterial agents and for hemolysis-related applications (Noreen et al., 2017).

Selective Discrimination and Sensing Applications

Wang et al. (2012) developed a reaction-based fluorescent probe using N-butyl-4-amino-1,8-naphthalimide, demonstrating selective discrimination of thiophenols over aliphatic thiols. This research has implications for the development of sensitive and selective detection techniques in chemical, biological, and environmental sciences, particularly for the detection of toxic benzenethiols and biologically active aliphatic thiols in water samples (Wang et al., 2012).

Anticonvulsant and Cerebrovasodilatation Effects

Research by Barnish et al. (1981) on 5-(arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides revealed anticonvulsant activities in compounds, with sulfones showing the highest activity. Specifically, 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide was identified as having a potent anticonvulsant effect and the ability to selectively increase cerebral blood flow, indicating potential applications in developing anticonvulsant drugs and treatments for cerebral vasodilation (Barnish et al., 1981).

Inhibitory Activity Against Carbonic Anhydrase Isoenzymes

Supuran et al. (2013) investigated the inhibitory activity of aromatic sulfonamide derivatives on several carbonic anhydrase (CA) isoenzymes. These compounds exhibited nanomolar half maximal inhibitory concentration (IC50) values, showcasing their potential as inhibitors for CA isoenzymes involved in various physiological and pathological processes, such as glaucoma, epilepsy, and cancer (Supuran et al., 2013).

Future Directions

Piperidine derivatives, such as “N-(4-(2-oxopiperidin-1-yl)phenyl)thiophene-2-sulfonamide”, continue to be a focus of research due to their wide range of biological activities . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the potential therapeutic applications of these compounds and improving their synthesis methods.

Properties

IUPAC Name

N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S2/c18-14-4-1-2-10-17(14)13-8-6-12(7-9-13)16-22(19,20)15-5-3-11-21-15/h3,5-9,11,16H,1-2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJGEHDZSOJOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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